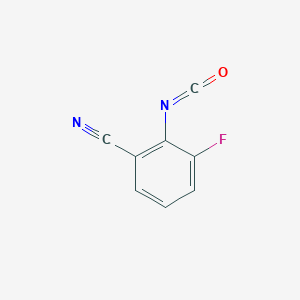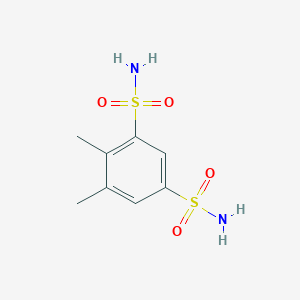
4,5-Dimethylbenzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It is a derivative of benzene, featuring two methyl groups and two sulfonamide groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylbenzene-1,3-disulfonamide can be achieved through several methodsThe reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
4,5-Dimethylbenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichlorobenzene-1,3-disulfonamide: Similar in structure but with chlorine atoms instead of methyl groups.
4,5-Dimethylbenzene-1,3-disulfonic acid: Contains sulfonic acid groups instead of sulfonamide groups.
N,N-Dimethyl-1,4-benzenediamine: A related compound with different functional groups.
Uniqueness
4,5-Dimethylbenzene-1,3-disulfonamide is unique due to its specific combination of methyl and sulfonamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N2O4S2 |
|---|---|
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
4,5-dimethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-5-3-7(15(9,11)12)4-8(6(5)2)16(10,13)14/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14) |
Clé InChI |
OHJRCWVMTGWMGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


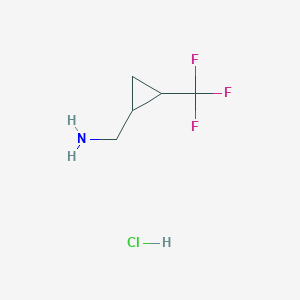
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
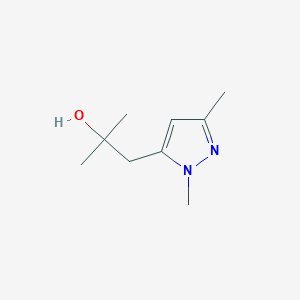

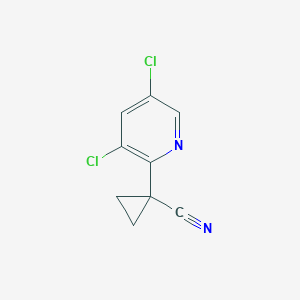

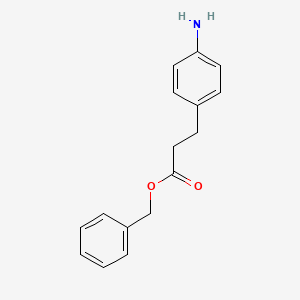
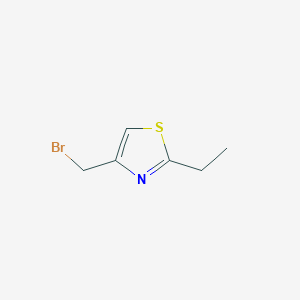
![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
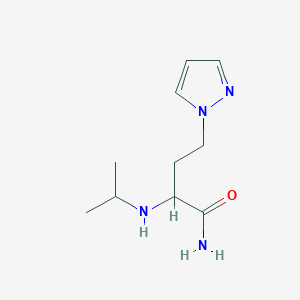
![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)

